Arzanol
Overview
Description
Arzanol is a natural product found in Helichrysum italicum with data available.
Scientific Research Applications
Anti-Inflammatory and Antioxidant Properties
Arzanol, a phloroglucinol α-pyrone from Helichrysum italicum, displays various pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant properties. It inhibits the activation of the inflammatory transcription factor NFκB, HIV replication in T cells, and the release of various cytokines (IL-1β, IL-6, IL-8, TNF-α). Additionally, arzanol impedes the biosynthesis of PGE2 by potentially inhibiting the mPGES-1 enzyme, suggesting its utility in treating autoimmune diseases and cancer (Kothavade et al., 2013).
Molecular Structure and Properties
The molecule's structure includes an α-pyrone moiety and a phloroglucinol moiety, connected by a methylene bridge. Arzanol's intramolecular hydrogen bonding patterns significantly influence its conformation and properties, playing a crucial role in its stabilization and activity (Mammino, 2017).
Modulation of Brain Glycogen Phosphorylase
Arzanol has been identified as a high-affinity target of brain glycogen phosphorylase (bGP), a key regulator of glucose metabolism. This discovery opens new avenues for research in neurodegeneration and cancer, as arzanol modulates bGP activity (del Gaudio et al., 2018).
Antiviral and Antibacterial Effects
Arzanol also exhibits significant antiviral and antibacterial activities. It has shown efficacy against HIV-1 replication in T cells and the release of pro-inflammatory cytokines in monocytes. Its antibacterial action is potent against multidrug-resistant Staphylococcus aureus, supporting the topical use of Helichrysum extracts in preventing wound infections (Appendino et al., 2007).
Protective Role Against Lipid Peroxidation
Arzanol exhibits a protective effect against oxidative damage to lipids, suggesting its potential as a natural antioxidant in biological systems. It has shown significant effects in preventing lipid peroxidation in human low-density lipoprotein (LDL) and in cell membranes, reducing the formation of oxidative products (Rosa et al., 2011).
Autophagy Modulation and Cancer Therapy
Recent studies have identified arzanol as an autophagy-modulating drug, suggesting its potential in chemotherapy. It sensitizes cancer cells towards approved drugs and could be a novel lead compound for drug development in cancer therapy (Deitersen et al., 2021).
properties
IUPAC Name |
3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAPLVBZQQHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arzanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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